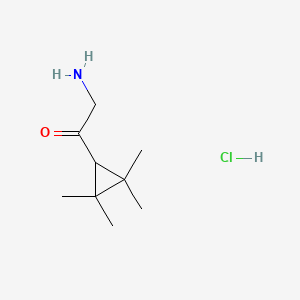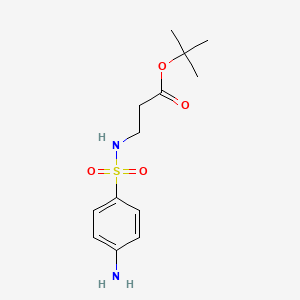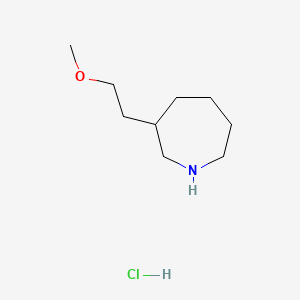![molecular formula C12H18F3NO4 B6607983 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis CAS No. 2639392-18-8](/img/structure/B6607983.png)
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, is a synthetic organic compound belonging to the class of piperidines. It is characterized by the presence of a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group, which imparts significant stability to the molecule. The compound’s unique stereochemistry, identified by its (2R,4S) configuration, is important for its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, typically involves multi-step synthetic routes, starting from commercially available piperidine derivatives. Key steps in the synthesis may include:
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under basic conditions.
Protection: Protection of the amine group with the tert-butoxycarbonyl group using Boc anhydride in the presence of a base such as triethylamine.
Chiral Resolution: Separation of the racemic mixture to isolate the desired stereoisomer using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrially, the compound can be synthesized in bulk by optimizing the laboratory-scale procedures. Key considerations include:
Scaling Up: Adjustments to the reaction conditions to accommodate larger volumes and higher pressures.
Yield Optimization: Using catalysts and optimized reaction parameters to increase the overall yield.
Purification: Employing large-scale purification methods such as continuous chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, undergoes various types of chemical reactions:
Oxidation: Oxidative cleavage or modification of functional groups using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where halogens or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, under controlled temperature and pH.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic or acidic conditions depending on the leaving group.
Major Products Formed
Oxidation Products: Corresponding alcohols or ketones.
Reduction Products: Alkanes or alcohol derivatives.
Substitution Products: New compounds with varying substituents depending on the nucleophile used.
Scientific Research Applications
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, finds numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and pharmaceuticals due to its unique reactivity.
Biology: Investigated for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, involves its interaction with specific molecular targets:
Molecular Targets: Typically involves binding to enzymes, receptors, or other proteins, influencing their activity.
Pathways: Can modulate various biochemical pathways, potentially leading to changes in cellular processes or signaling.
Comparison with Similar Compounds
Compared to other piperidine derivatives, rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, stands out due to its:
Unique Stereochemistry: The (2R,4S) configuration imparts specific reactivity and interaction profiles.
Trifluoromethyl Group: Enhances its stability and lipophilicity, making it more suitable for certain applications.
Similar Compounds
rac-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, trans
2-(trifluoromethyl)-4-piperidone
N-Boc-4-piperidone
Properties
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(9(17)18)6-8(16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIMKZZUPRFPKZ-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)





![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid](/img/structure/B6607964.png)
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)

amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6607986.png)
![rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate](/img/structure/B6607988.png)
![6-(5-{10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decan-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydroquinolin-2-one](/img/structure/B6607998.png)
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
